Acide 2-chloro-6-(diméthylamino)isonicotinique

Vue d'ensemble

Description

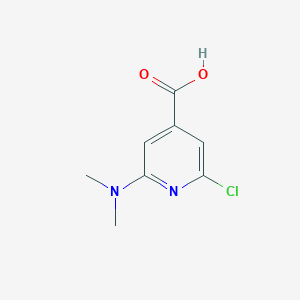

2-Chloro-6-(dimethylamino)isonicotinic acid is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of isonicotinic acid, featuring a chloro substituent at the 2-position and a dimethylamino group at the 6-position on the pyridine ring

Applications De Recherche Scientifique

2-Chloro-6-(dimethylamino)isonicotinic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes .

Mécanisme D'action

Target of Action

Isonicotinic acid derivatives have been known to interact with various biological targets .

Mode of Action

It’s worth noting that isonicotinic acid derivatives often interact with their targets through various mechanisms, including binding to receptors or enzymes, inhibiting or activating cellular pathways, or modulating gene expression .

Biochemical Pathways

Isonicotinic acid derivatives have been implicated in a variety of biochemical pathways .

Result of Action

It’s worth noting that isonicotinic acid derivatives can have a variety of effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of isonicotinic acid derivatives .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method includes the reaction of isonicotinic acid with thionyl chloride to form 2-chloroisonicotinic acid, which is then reacted with dimethylamine under appropriate conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for 2-Chloro-6-(dimethylamino)isonicotinic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-(dimethylamino)isonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dichloroisonicotinic Acid: Similar in structure but with two chloro substituents.

Isonicotinic Acid: Lacks the chloro and dimethylamino groups.

Nicotinic Acid: A related compound with a carboxyl group at the 3-position instead of the 4-position

Uniqueness

2-Chloro-6-(dimethylamino)isonicotinic acid is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for various applications, making it a valuable compound in scientific research and industrial processes .

Activité Biologique

2-Chloro-6-(dimethylamino)isonicotinic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, presenting findings from various studies, including mechanisms of action, case studies, and comparative analyses with similar compounds.

IUPAC Name : 2-Chloro-6-(dimethylamino)isonicotinic acid

Molecular Formula : CHClNO

Molecular Weight : 188.62 g/mol

The compound features a pyridine ring with a chlorine atom and a dimethylamino group, which contribute to its biological activity.

The biological activity of 2-Chloro-6-(dimethylamino)isonicotinic acid is primarily attributed to its ability to interact with various molecular targets. The compound has been shown to:

- Inhibit Enzymatic Activity : It may inhibit enzymes such as carbonic anhydrase II (hCA II), which plays a role in various physiological processes including respiration and acid-base balance.

- Modulate Cell Signaling Pathways : The presence of the dimethylamino group allows for interactions with neurotransmitter receptors, potentially influencing pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that 2-Chloro-6-(dimethylamino)isonicotinic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

These results suggest its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that the compound possesses anticancer properties, particularly against human breast cancer cell lines such as MCF-7. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 4.5 |

| HeLa | 3.2 |

The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the efficacy of 2-Chloro-6-(dimethylamino)isonicotinic acid against multi-drug resistant strains of bacteria. Results indicated that the compound not only inhibited growth but also reduced biofilm formation, which is crucial in chronic infections.

- Cancer Cell Line Evaluation : Another study focused on its effects on MCF-7 cells, where it was found to induce apoptosis through mitochondrial pathways. This was evidenced by increased caspase-3 activity and decreased mitochondrial membrane potential.

Comparative Analysis

When compared with similar compounds such as isonicotinic acid derivatives, 2-Chloro-6-(dimethylamino)isonicotinic acid shows enhanced biological activity due to the presence of the chloro and dimethylamino substituents.

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| Isonicotinic Acid | Moderate | 15 µM |

| 2-Chloro-6-(dimethylamino)isonicotinic acid | High | 4.5 µM |

Propriétés

IUPAC Name |

2-chloro-6-(dimethylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(2)7-4-5(8(12)13)3-6(9)10-7/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZGKYBLWJTYHTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.